3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Description

BenchChem offers high-quality 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-1H-2-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXTZCJLOJMGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Methodological and Predictive Guide to the Solubility of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride in Organic Solvents

Abstract

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Rather than presenting pre-existing data, this whitepaper offers a predictive analysis based on molecular structure, a detailed, self-validating experimental protocol for accurate solubility measurement, and a discussion on the critical aspect of the compound's reactivity. This guide is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively manage this compound in a laboratory setting.

Part 1: Theoretical & Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[1] Predicting solubility, therefore, begins with a thorough analysis of the molecular structure of both the solute and the potential solvents.[2][3]

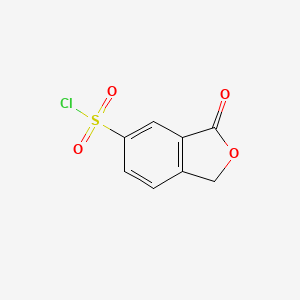

Molecular Structure Analysis of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

The structure of the target compound (Figure 1) reveals several key functional groups that dictate its physicochemical properties, including its molecular formula C₈H₅ClO₄S.[4][5]

-

Aromatic Benzofuran Core: The fused bicyclic system is largely non-polar and hydrophobic, contributing to solubility in solvents that can engage in π-π stacking or have significant non-polar character.

-

Lactone Group (-C(=O)O-): This cyclic ester is highly polar and contains hydrogen bond acceptors (the carbonyl and ether oxygens). This feature will promote solubility in polar solvents.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a very polar and highly reactive electrophilic group.[6] Its polarity contributes to solubility in polar solvents. However, its high reactivity, particularly towards nucleophiles, is a critical consideration that will be discussed in detail.

Overall, the molecule possesses a distinct polar-nonpolar (amphiphilic) character. The presence of both a large aromatic system and highly polar functional groups suggests that it will not be freely soluble in the extremes of the solvent polarity scale (e.g., very non-polar hexanes or very polar water) but will exhibit optimal solubility in solvents of intermediate to high polarity.

Figure 1: Key functional groups influencing the solubility of the target molecule.

Predictive Solubility Framework using Hansen Solubility Parameters (HSP)

A more quantitative prediction can be made using Hansen Solubility Parameters (HSP).[7] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9] The core principle is that substances with similar HSP values are likely to be soluble in one another.[10]

While the exact HSP values for 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride are not published, we can estimate its character:

-

δD: Moderate to high, due to the aromatic ring.

-

δP: High, due to the lactone and sulfonyl chloride groups.

-

δH: Low to moderate, as it primarily acts as a hydrogen bond acceptor.

Based on this estimation, solvents with high polarity and moderate hydrogen bonding capability are predicted to be the most effective.

Predicted Solubility Trend:

-

High Solubility: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and ketones like Acetone. These solvents have high polarity to solvate the polar groups without reacting with the sulfonyl chloride.

-

Moderate Solubility: Ethers like Tetrahydrofuran (THF) and Dioxane, and chlorinated solvents like Dichloromethane (DCM) and Chloroform. These have moderate polarity.

-

Low to Insoluble: Non-polar solvents like Hexane, Toluene, and Cyclohexane, which cannot effectively solvate the polar functional groups.

-

Reactive / Degradation: Polar protic solvents such as water, methanol, and ethanol. The sulfonyl chloride group will readily react with these solvents to form the corresponding sulfonic acid or sulfonate esters, respectively.[11][12] This is not true dissolution but a chemical reaction.

Part 2: Experimental Determination of Solubility

Accurate solubility data requires a robust and validated experimental method.[13] The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[14] This method ensures that the solvent is fully saturated with the solute at a specific temperature.

Mandatory Pre-Experiment: Compound Stability Test

Causality: The primary concern with this molecule is the reactivity of the sulfonyl chloride group.[6] Before any solubility measurements are taken, it is crucial to assess the stability of the compound in each candidate solvent. Measuring the concentration of a degrading compound will lead to an overestimation of its true solubility. This pre-test is a self-validating step for the entire protocol.

Protocol:

-

Prepare a slurry of the compound in the test solvent (e.g., 5-10 mg/mL).

-

Stir the slurry at the desired experimental temperature (e.g., 25 °C).

-

At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot of the suspension, filter it, and analyze the supernatant by HPLC.

-

Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Only solvents in which the compound shows <2% degradation over 24 hours should be used for the definitive solubility study.

Shake-Flask Solubility Determination Protocol

This protocol describes the steps to determine the thermodynamic solubility of the compound.[14][15]

Materials:

-

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (solid)

-

Candidate organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or stirring plate with temperature control

-

Analytical balance

-

Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Figure 2: Workflow for the experimental determination of thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.[15] Record the mass added.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour period is standard, but the stability test may necessitate a shorter time.[14]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.[16]

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the clear filtrate into a clean HPLC vial.[17] This step is critical to remove all undissolved particulates.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration of the compound by comparing its peak area to a standard calibration curve.[1][18]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantification due to its specificity and sensitivity.[17]

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping) is common.

-

Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm or 280 nm).

-

Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., Acetonitrile) at known concentrations to generate a calibration curve (Peak Area vs. Concentration).

Part 3: Data Presentation and Interpretation

All experimentally determined solubility data should be organized into a clear, concise table for easy comparison.

Table 1: Solubility of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Aprotic | DMSO | 7.2 | [Experimental Data] | [Calculated Data] | Stable |

| DMF | 6.4 | [Experimental Data] | [Calculated Data] | Stable | |

| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | Stable | |

| Acetone | 5.1 | [Experimental Data] | [Calculated Data] | Stable | |

| Ethers | THF | 4.0 | [Experimental Data] | [Calculated Data] | Stable |

| 1,4-Dioxane | 4.8 | [Experimental Data] | [Calculated Data] | Stable | |

| Chlorinated | Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] | Stable |

| Chloroform | 4.1 | [Experimental Data] | [Calculated Data] | Stable | |

| Non-Polar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | Stable |

| Hexane | 0.1 | [Experimental Data] | [Calculated Data] | Stable | |

| Polar Protic | Methanol | 5.1 | N/A | N/A | Reactive, degradant observed |

| Water | 10.2 | N/A | N/A | Reactive, degradant observed |

Note: This table is a template. Researchers should populate it with their own experimental data.

Interpretation and Reactivity Considerations

The most critical aspect of interpreting the solubility of this compound is its reactivity. The sulfonyl chloride group is a strong electrophile that readily reacts with nucleophilic solvents.[6]

Reaction with Protic Solvents: In the presence of protic solvents like alcohols (R'-OH) or water (H₂O), the sulfonyl chloride will undergo solvolysis. This is a nucleophilic substitution reaction where the solvent molecule attacks the electrophilic sulfur atom, displacing the chloride leaving group.

Figure 3: Reaction of sulfonyl chloride with an alcohol.

This reaction means that in solvents like methanol or water, one is not measuring solubility but rather the rate of a chemical transformation. The resulting sulfonic acid or sulfonate ester may be highly soluble, but this is not the solubility of the parent compound. Therefore, for practical applications like reaction chemistry, polar aprotic solvents are strongly recommended.

References

- Jain, N., & Yalkowsky, S. H. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmaceutical Sciences, 90(2), 234-252.

- Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 6545-6580.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals Website.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru Website.

- IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud).

- ResearchGate. (n.d.). Hansen solubility parameters (HSP).

- Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.

- Scribd. (n.d.). Introduction to Solubility Parameters. Scribd.

- Rowan. (n.d.). Predicting Solubility. Rowan Website.

- Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP Website.

- Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3147-3155.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.

- Chromatography Forum. (2009, August 19). Solubility by HPLC.

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Website.

- GIRAUD, S., & MARTIN, L. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1222.

- Wikipedia. (n.d.). Sulfonyl halide. Wikipedia.

- IUPAC. (2024, February 23).

- IUPAC. (n.d.).

- Shaw, D. G., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations.

- ResearchGate. (2025, August 6). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa).

- Königsberger, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Organic Chemistry Portal. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride. Sigma-Aldrich Website.

- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.

- PubChemLite. (n.d.). 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. PubChemLite.

- Santa Cruz Biotechnology. (n.d.). 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. Santa Cruz Biotechnology Website.

- American Elements. (n.d.). 1,3-dihydro-2-benzofuran-5-sulfonyl chloride. American Elements Website.

- Fisher Scientific. (n.d.). 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride, 97%, Thermo Scientific. Fisher Scientific Website.

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. tandfonline.com [tandfonline.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (C8H5ClO4S) [pubchemlite.lcsb.uni.lu]

- 5. 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. paint.org [paint.org]

- 11. mdpi.com [mdpi.com]

- 12. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lifechemicals.com [lifechemicals.com]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 17. researchgate.net [researchgate.net]

- 18. sciforum.net [sciforum.net]

Technical Guide: 5-Chlorosulfonylphthalide vs. Standard Sulfonyl Chlorides

Executive Summary

This guide provides an in-depth technical analysis of 5-chlorosulfonylphthalide (5-CSP) , a specialized reagent used in the synthesis of pharmacologically active sulfonamides. While often overshadowed by the ubiquitous p-toluenesulfonyl chloride (TsCl) or confused with the citalopram intermediate 5-chlorocarbonylphthalide , 5-CSP possesses a unique reactivity profile driven by its fused lactone-benzene scaffold.

Key Distinction: Unlike TsCl, which is primarily a "protecting group" or "activating agent" for alcohols/amines, 5-CSP is a scaffold-building reagent . It introduces the phthalide core into a target molecule via a sulfonamide linkage. Its use requires strict adherence to anhydrous protocols due to the base-sensitivity of the lactone ring—a vulnerability not present in the robust toluene core of TsCl.

Part 1: Structural & Electronic Divergence

The fundamental difference between 5-CSP and standard sulfonyl chlorides lies in the electronic environment of the aromatic ring and the stability of the core scaffold.

The Phthalide Effect (Electronic Push-Pull)

-

TsCl (Toluene Core): The methyl group is a weak electron-donating group (+I effect). This makes the sulfonyl sulfur moderately electrophilic but relatively stable.

-

5-CSP (Phthalide Core): The phthalide ring consists of a benzene ring fused to a

-lactone.-

Oxygen (Pos 1): Strong electron donor (+M effect), activating the ring.

-

Carbonyl (Pos 3): Strong electron withdrawer (-M/-I effect), deactivating the ring.

-

Net Result: The 5-position is electronically favored for electrophilic substitution (para to the ether oxygen, meta to the carbonyl). The presence of the electron-withdrawing carbonyl makes the resulting sulfonyl chloride at position 5 more electrophilic (reactive) than TsCl, but the scaffold itself is more fragile .

-

Stability Profile

The most critical operational difference is the lactone ring .

-

TsCl: Stable to aqueous base (Schotten-Baumann conditions).

-

5-CSP: Unstable to strong aqueous base. Hydroxide ions attack the lactone carbonyl, opening the ring to form a hydroxy-carboxylate (2-hydroxymethyl-4-sulfobenzoate derivative). This dictates that 5-CSP reactions must be performed in anhydrous organic solvents with non-nucleophilic bases.

Part 2: Comparative Data Analysis

The following table summarizes the operational differences between 5-CSP and TsCl.

| Feature | 5-Chlorosulfonylphthalide (5-CSP) | p-Toluenesulfonyl Chloride (TsCl) |

| Primary Application | Scaffold Introduction (Phthalide moiety) | Activation (OH |

| Core Structure | Fused Benzene-Lactone | Toluene (Methylbenzene) |

| Base Stability | Low (Lactone hydrolysis risk) | High (Stable to aq. NaOH/KOH) |

| Reactivity ( | High (Enhanced by EWG Carbonyl) | Moderate (Tempered by EDG Methyl) |

| Preferred Solvent | DCM, THF, DMF (Anhydrous) | DCM, Water/Acetone, Pyridine |

| Byproducts | Sulfonic acid + Ring-opened species (if wet) | p-Toluenesulfonic acid (TsOH) |

| Regiochemistry | Fixed at Pos 5 (via synthesis control) | Fixed at Para (via synthesis control) |

Part 3: Synthesis & Regioselectivity

The synthesis of 5-CSP is a classic example of directed electrophilic aromatic substitution. The regioselectivity is strictly controlled by the electronic "push-pull" of the lactone ring.

Reaction Mechanism

The precursor, phthalide , reacts with chlorosulfonic acid (

-

Activation: Chlorosulfonic acid acts as both solvent and reagent.

-

Direction: The ether-like oxygen at position 1 directs the incoming electrophile (

or -

Deactivation: The carbonyl at position 3 discourages substitution at positions 4 and 6 (ortho/para to itself).

-

Result: High regioselectivity for the 5-isomer.

Visualization: Synthesis Workflow

Figure 1: Synthesis pathway of 5-CSP showing critical temperature dependence to avoid impurities.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Chlorosulfonylphthalide

Note: This protocol synthesizes the reagent itself.

-

Charge: In a dry 3-neck flask under

, charge Chlorosulfonic acid (5.0 equiv). Cool to 0–5°C.[1] -

Addition: Add Phthalide (1.0 equiv) portion-wise over 30 minutes. Critical: Exothermic.[2] Maintain T < 10°C to prevent charring.

-

Reaction: Warm slowly to 60°C. Stir for 2–4 hours.

-

Optional: Add Thionyl Chloride (1.5 equiv) at 50°C to convert any sulfonic acid byproducts to the chloride.

-

-

Quench: Cool reaction mass to ambient temp. Pour slowly onto crushed ice with vigorous stirring. Safety: Violent reaction.

-

Isolation: Filter the white precipitate immediately. Wash with cold water (

). Dry in a vacuum desiccator over-

Validation: Melting Point approx. 150–152°C.

-

Protocol B: Sulfonamide Coupling (The "Phthalide-Safe" Method)

Note: This protocol is designed to attach the phthalide scaffold to an amine without opening the lactone ring.

-

Preparation: Dissolve the Amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) . Cool to 0°C.

-

Addition: Dissolve 5-Chlorosulfonylphthalide (1.0 equiv) in DCM. Add dropwise to the amine solution.

-

Why? Adding the acid chloride to the base/amine mixture prevents transient high concentrations of acid which could catalyze ring opening or side reactions.

-

-

Monitoring: Stir at 0°C

RT. Monitor by TLC/HPLC. -

Workup: Wash with dilute citric acid (pH 4–5) followed by brine. Avoid alkaline washes (NaHCO3/NaOH) which risk hydrolyzing the lactone.

-

Purification: Recrystallize from Ethanol/EtOAc.

Visualization: Reactivity Decision Tree

Figure 2: Decision logic for selecting between TsCl and 5-CSP, highlighting the critical divergence in reaction conditions.

Part 5: Applications & Disambiguation[2][4]

The "Citalopram Confusion"

Researchers often confuse 5-CSP with 5-chlorocarbonylphthalide .

-

5-Chlorocarbonylphthalide (

): The key intermediate for Citalopram (SSRI). It reacts with nucleophiles to form the amide/nitrile chain. -

5-Chlorosulfonylphthalide (

): Used to synthesize sulfonamide bioisosteres or specific diuretic intermediates (e.g., analogs of Chlorthalidone).

Pharmacological Utility[5]

-

Diuretics: The phthalimidine/phthalide core with a sulfonamide group is a pharmacophore found in thiazide-like diuretics. 5-CSP allows for the direct introduction of this pharmacophore onto aromatic rings or amines.

-

Enzyme Inhibitors: Sulfonamide derivatives of phthalide have been explored as inhibitors where the lactone ring acts as a hydrogen-bond acceptor within the active site.

References

-

Synthesis of Phthalide Derivatives

-

Citalopram Intermediate Context (Differentiation)

-

General Reactivity of Sulfonyl Chlorides

- Title: A Comparative Guide to the Reactivity of Sulfonyl Chlorides.

- Source: BenchChem Technical Guides.

-

Context: General principles of electron-withdrawing groups enhancing sulfonyl chloride reactivity.[5]

-

URL:

Sources

- 1. A Process For The Manufacture Of 3 (3' Sulfamyl 4' Chlorophenyl) [quickcompany.in]

- 2. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]

- 3. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 4. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride in Medicinal Chemistry

Executive Summary

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (CAS: 2713-22-6), also known as 5-chlorosulfonylphthalide, represents a high-value "privileged scaffold" in pharmaceutical synthesis. Its dual-functionality—comprising a highly reactive sulfonyl chloride motif and a latent lactone (phthalide) ring—makes it a critical intermediate for Fragment-Based Drug Discovery (FBDD) .

This guide details the protocols for utilizing this intermediate to synthesize N-substituted 5-sulfamoylphthalides , a class of compounds heavily investigated for Carbonic Anhydrase (CA) inhibition and anticancer activity. We provide validated workflows for handling, coupling, and purification to ensure maximum yield and purity.

Chemical Profile & Handling

Compound Identity:

-

IUPAC Name: 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

-

Molecular Formula:

[1] -

Molecular Weight: 232.64 g/mol [2]

-

Appearance: White to off-white crystalline powder

Critical Stability Warning:

The sulfonyl chloride moiety is hygroscopic and susceptible to rapid hydrolysis, converting to the corresponding sulfonic acid (

Storage & Handling Protocol:

-

Environment: Store under inert atmosphere (Argon/Nitrogen) at

. -

Solvents: All solvents (DCM, THF, Acetonitrile) must be anhydrous (

). -

Vessels: Flame-dried glassware is mandatory for all coupling reactions.

Application: Synthesis of Bioactive Sulfonamides

The primary utility of this intermediate is the generation of sulfonamide libraries. The resulting 5-sulfamoylphthalides serve as potent inhibitors of zinc-metalloenzymes, particularly Carbonic Anhydrase Isoforms IX and XII, which are validated hypoxic tumor targets.

Mechanism of Action

The synthesis proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfonyl center, displacing the chloride ion. The base (TEA or DIPEA) acts as an HCl scavenger to drive the equilibrium forward.

Figure 1: Mechanistic pathway for the formation of the sulfonamide linkage.

Detailed Experimental Protocol

Objective: Synthesis of N-benzyl-1-oxo-1,3-dihydroisobenzofuran-5-sulfonamide (Model Compound).

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity |

| 5-Chlorosulfonylphthalide | Starting Material | 1.0 | 232.64 | 1.00 g |

| Benzylamine | Nucleophile | 1.1 | 107.15 | 0.51 g |

| Triethylamine (TEA) | Base (Scavenger) | 1.5 | 101.19 | 0.65 g |

| Dichloromethane (DCM) | Solvent | N/A | N/A | 15 mL |

Step-by-Step Methodology

Phase 1: Preparation

-

Purge a 50 mL round-bottom flask (RBF) with Nitrogen for 10 minutes.

-

Dissolve 1.00 g of 5-Chlorosulfonylphthalide in 10 mL of anhydrous DCM .

-

Cool the solution to

using an ice/water bath. Note: Cooling controls the exothermicity of the reaction.

Phase 2: Coupling Reaction 4. In a separate vial, mix Benzylamine (0.51 g) and TEA (0.65 g) in 5 mL of DCM . 5. Add the amine/base mixture dropwise to the RBF over 15 minutes.

- Observation: A white precipitate (TEA·HCl) may form immediately.

- Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours .

- TLC Monitoring: Check consumption of starting material (Mobile Phase: Hexane/Ethyl Acetate 1:1).

- Starting Material Rf: ~0.6 (UV active)

- Product Rf: ~0.3 (UV active)

Phase 3: Workup & Purification 8. Dilute the reaction mixture with 20 mL DCM . 9. Wash sequentially with:

- Dry the organic layer over anhydrous

- Filter and concentrate under reduced pressure.

- Recrystallization: Dissolve the crude solid in minimal hot Ethanol and cool to

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and purification process to ensure reproducibility.

Figure 2: Operational workflow for the synthesis of phthalide-sulfonamides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous; minimize exposure to air during weighing. |

| Impurity (Acid) | Incomplete Coupling | Increase amine equivalents to 1.2; extend reaction time. |

| Ring Opening | Base-catalyzed hydrolysis of Lactone | Avoid strong inorganic bases (NaOH/KOH). Use hindered organic bases (DIPEA/TEA) and keep temperature |

| Oiling Out | Impure Product | Triturate the crude oil with cold Diethyl Ether to induce solidification before recrystallization. |

Advanced Utility: Ring Opening

While the phthalide core is often the desired pharmacophore, this intermediate can also serve as a precursor to hydroxy-amide benzoic acid derivatives .

-

Protocol Modification: After sulfonamide formation, treat the product with

in -

Result: Opens the lactone ring to yield the 2-(hydroxymethyl)-4-sulfamoylbenzoic acid derivative, increasing water solubility and altering the pharmacokinetic profile.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

Science Union et Cie. (1973). Dibenzothiazepine derivatives. U.S. Patent 3,758,528. (Foundational patent describing sulfonamide precursors in related tricyclic synthesis).[3]

-

PubChem Compound Summary. (2023). 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. National Center for Biotechnology Information.

-

Santa Cruz Biotechnology. (2023). Product Data Sheet: 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride.

Sources

Solvent selection for 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride reactions

Application Note: Solvent Selection & Process Optimization for 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Executive Summary

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (also known as 5-chlorosulfonylphthalide) presents a unique dual-reactivity challenge in medicinal chemistry. It contains a highly electrophilic sulfonyl chloride motif required for sulfonamide bond formation, fused to a phthalide (lactone) core that is sensitive to hydrolytic ring-opening under basic conditions.

Historically, Dichloromethane (DCM) has been the standard solvent for these reactions due to high solubility and ease of evaporation. However, recent regulatory restrictions (e.g., EPA TSCA Section 6(a) bans) and green chemistry initiatives necessitate alternative strategies.

This guide provides a validated framework for selecting solvents that maximize sulfonamide yield while preserving the phthalide core, highlighting 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior, sustainable alternatives.

Chemical Context & Reactivity Profile

The molecule possesses two electrophilic sites with distinct stability profiles.[1] Understanding this dichotomy is critical for solvent and base selection.

-

Site A (Sulfonyl Chloride): Reacts rapidly with nucleophiles (amines).[1] Susceptible to hydrolysis by trace water, forming the sulfonic acid byproduct.[1]

-

Site B (Phthalide Lactone): Moderately stable in neutral/acidic media but prone to ring-opening hydrolysis in aqueous alkaline conditions (pH > 10) or in the presence of strong nucleophilic bases, forming the hydroxy-acid.

Mechanistic Pathway & Competing Reactions:

Figure 1: Reaction pathways showing the competition between the desired amidation and the deleterious hydrolysis/ring-opening.

Solvent Selection Matrix

The following table evaluates solvents based on solubility of the phthalide core, water miscibility (risk of hydrolysis), and environmental impact.

| Solvent Class | Solvent | Solubility Rating | Water Mgmt.[1] | Green Score | Recommendation |

| Chlorinated | DCM | Excellent | Immiscible (Easy drying) | Poor | Legacy Only. Avoid due to toxicity and EPA restrictions [1]. |

| Ethers | 2-MeTHF | Excellent | Low Miscibility (Azeotropes water) | High | Primary Recommendation. Bio-based, separates easily from water, higher boiling point than THF [2]. |

| Ethers | THF | Good | Miscible (Hygroscopic) | Moderate | Use with Caution. Must be anhydrous/inhibitor-free. Hard to dry if wet. |

| Esters | EtOAc | Good | Low Miscibility | High | Secondary Recommendation. Excellent for workup; reaction rate may be slower than in ethers. |

| Polar Aprotic | DMF/DMAc | Excellent | Miscible (Hygroscopic) | Poor | Last Resort. Use only for highly polar amines. Difficult to remove; promotes hydrolysis if wet.[1] |

Why 2-MeTHF? Unlike THF, 2-Methyltetrahydrofuran (2-MeTHF) has limited miscibility with water. If the reaction mixture absorbs moisture, it forms a biphasic system faster than THF, protecting the sulfonyl chloride from rapid hydrolysis. It also allows for direct aqueous workup without solvent swapping [2].

Detailed Protocol: Anhydrous Sulfonamidation

Objective: Synthesize sulfonamide derivatives while preventing phthalide ring opening. Scale: 1.0 mmol basis (scalable).

Reagents:

-

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (1.0 equiv)

-

Amine (1.0 - 1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)

-

Solvent: Anhydrous 2-MeTHF (Preferred) or DCM.

Step-by-Step Procedure:

-

Preparation:

-

Dissolution (0 min):

-

Dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous 2-MeTHF (5 mL/mmol).

-

Cool the mixture to 0°C (Ice bath). Note: Cooling controls the exotherm and minimizes side reactions.

-

-

Addition (5-10 min):

-

Dissolve 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (1.0 equiv) in a minimal amount of 2-MeTHF (2 mL/mmol).

-

Add the sulfonyl chloride solution dropwise to the amine/base mixture at 0°C.

-

Why? Adding the electrophile to the nucleophile ensures the amine is always in excess locally, preventing double-sulfonylation (if primary amine) and controlling rate.

-

-

Reaction (1-4 hours):

-

Quench & Workup (Preserving the Lactone):

-

Quench: Add 1M HCl or saturated

solution. Crucial: The aqueous layer must be acidic or neutral (pH 4-7). Avoid basic washes (NaOH/NaHCO3) which can open the phthalide ring [3].[1] -

Separation: If using 2-MeTHF, the layers will separate cleanly. If using THF, add EtOAc to facilitate separation.

-

Wash: Wash organic layer with Brine (sat.[1] NaCl).

-

Dry: Dry over anhydrous

, filter, and concentrate.

-

-

Purification:

-

Recrystallization from EtOAc/Heptane is often sufficient.

-

If chromatography is needed, use a silica column with EtOAc/Heptane gradients. Avoid MeOH/Ammonia mobile phases to prevent transesterification or aminolysis of the lactone.

-

Troubleshooting & Optimization

Scenario A: Low Yield / High Sulfonic Acid Byproduct

-

Cause: Water ingress.[1]

-

Fix: Switch to 2-MeTHF ; ensure solvent is dried over molecular sieves (3Å or 4Å). Increase amine equivalents slightly (1.2 equiv) to outcompete water.

Scenario B: Product decomposes during workup (Phthalide opening)

-

Cause: pH was too high (basic) during extraction.

-

Fix: Use 1M citric acid or 1M HCl for the quench. Ensure the aqueous phase pH is < 7 before separating layers.

Scenario C: Amine is a salt (e.g., Hydrochloride)

-

Modification: You must release the free base.[1]

-

Method: Suspend amine-HCl in 2-MeTHF. Add 2.2 equiv of DIPEA. Stir for 15 min before adding the sulfonyl chloride.

-

Decision Logic for Solvent Selection

Figure 2: Decision tree for solvent selection based on amine properties and regulatory constraints.

References

-

US Environmental Protection Agency (EPA). (2024). Methylene Chloride; Regulation under the Toxic Substances Control Act (TSCA).[1][3][4][Link]

-

Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[4] ChemSusChem. [Link]

-

American Chemical Society (ACS) Green Chemistry Institute. (2024). Solvent Selection Guides.[Link]

Sources

Chemoselective Coupling of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (also known as 5-chlorosulfonylphthalide) represents a bifunctional electrophilic scaffold. It contains a highly reactive sulfonyl chloride motif and a sensitive phthalide (γ-lactone) ring.

In drug development, this scaffold is a precursor for sulfonamide-based carbonic anhydrase inhibitors and anti-inflammatory agents. However, the coupling reaction presents a critical chemoselectivity challenge: Nucleophilic attack can occur at two sites.

-

Site A (Desired): The sulfonyl sulfur (

), yielding the target sulfonamide. -

Site B (Undesired): The lactone carbonyl (

), leading to ring-opening aminolysis and formation of hydroxy-benzamides.

This guide details the catalytic strategies required to kinetically favor Site A over Site B , ensuring high yields of the intact phthalide sulfonamide.

Mechanistic Drivers & Catalyst Selection

The choice of catalyst dictates the reaction pathway. The goal is to activate the sulfonyl chloride or the nucleophile (amine/alcohol) without reaching the activation energy threshold required for lactone ring opening.

The Catalytic Landscape

| Catalyst Class | Representative | Role | Recommendation |

| Heteroaromatic Bases | Pyridine | Solvent & Acid Scavenger | Primary Choice. Acts as a mild nucleophilic catalyst and proton sponge. Forms a reactive sulfonyl-pyridinium intermediate that is highly selective for amines. |

| Hyper-Nucleophiles | DMAP (4-Dimethylaminopyridine) | Acyl/Sulfonyl Transfer Agent | Use with Caution. While it accelerates sulfonylation, excess DMAP can catalyze lactone hydrolysis or aminolysis. Use only at 5–10 mol% loading. |

| Tertiary Amines | TEA / DIPEA | Proton Scavenger | Secondary Choice. Non-nucleophilic bases (DIPEA) prevent side reactions but may be too slow for sterically hindered amines, requiring higher temps (risk to lactone). |

| Lewis Acids | Ca(NTf₂) ₂ | Sulfonyl Activator | Specialized. Used only for extremely unreactive amines where basic conditions must be avoided entirely. |

Mechanistic Pathway & Competition

The following diagram illustrates the kinetic competition and the role of the Pyridine/DMAP catalyst in steering the pathway.

Figure 1: Kinetic competition between sulfonylation and lactone ring opening. Catalysts accelerate k1/k2, bypassing the slower k3 pathway.

Detailed Experimental Protocols

Protocol A: Standard Amine Coupling (Pyridine-Mediated)

Best for: Primary amines, anilines, and non-hindered secondary amines.

Rationale: Pyridine serves as both the solvent and the catalyst. It forms a N-sulfonylpyridinium salt intermediate, which is a superior electrophile to the chloride but soft enough to avoid attacking the hard lactone carbonyl.

Reagents:

-

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

Pyridine (Anhydrous, 10–20 volumes)

-

Optional: DCM (Co-solvent if solubility is poor)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous Pyridine (or DCM/Pyridine 1:1 mixture) at 0°C .

-

Note: The sulfonyl chloride may not dissolve instantly; a suspension is acceptable.

-

-

Addition: Add the amine (1.1 equiv) dropwise over 15 minutes.

-

Critical: Maintain temperature < 5°C. Exotherms promote lactone opening.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). Look for the disappearance of the starting chloride (usually high Rf) and appearance of the sulfonamide.

-

-

Quench & Workup (Crucial for Lactone Stability):

-

Dilute with EtOAc.

-

Wash with 1M HCl (cold) to remove Pyridine. Do not use strong base (NaOH) for washing, as it will hydrolyze the lactone.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from EtOH or perform flash chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Catalytic Coupling for Hindered Amines (DMAP/DIPEA)

Best for: Electron-deficient anilines, secondary amines, or valuable amines used in limiting amounts.

Rationale: Sterically hindered amines react slowly. Extended reaction times increase the risk of lactone degradation. DMAP (4-Dimethylaminopyridine) is added at catalytic loading to act as a "turbocharger," transferring the sulfonyl group rapidly.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)

-

Amine (1.0–1.2 equiv)[1]

-

DIPEA (1.5 equiv)

-

DMAP (0.05 equiv / 5 mol%)

-

Solvent: Anhydrous DCM or THF[2]

Step-by-Step Procedure:

-

Setup: Dissolve Amine, DIPEA, and DMAP in anhydrous DCM at 0°C .

-

Addition: Add the sulfonyl chloride as a solid (or solution in DCM) in one portion.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Checkpoint: If the reaction is sluggish after 4 hours, add another 5 mol% DMAP, but do not heat above 30°C.

-

-

Workup:

Troubleshooting & Optimization Matrix

The following decision tree helps navigate common failure modes, specifically regarding the stability of the phthalide ring.

Figure 2: Troubleshooting matrix for phthalide-sulfonyl coupling.

Quantitative Data: Solvent Effects on Selectivity

| Solvent | Dielectric Constant | Reaction Rate (Rel) | Lactone Stability Risk | Recommended? |

| DCM | 8.9 | 1.0 | Low | Yes (Standard) |

| THF | 7.5 | 1.2 | Moderate | Yes (For solubility) |

| Pyridine | 12.4 | 5.0 | Low-Moderate | Yes (As solvent/base) |

| DMF | 36.7 | 10.0 | High | No (Promotes aminolysis) |

| Water/Dioxane | N/A | Variable | High | No (Hydrolysis risk) |

References

-

BenchChem Technical Support. (2025).[2][3] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem. Link

-

Maji, B. et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid. MDPI Molbank. Link

-

Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Link

-

Santa Cruz Biotechnology. 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride Product Data. Link

Sources

Microwave-assisted synthesis using 5-chlorosulfonylphthalide

Application Note: Microwave-Assisted Synthesis of 5-Sulfamoylphthalide Derivatives

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of 5-sulfamoylphthalide derivatives using 5-chlorosulfonylphthalide (5-chlorosulfonyl-1(3H)-isobenzofuranone) as the electrophilic scaffold. While traditional sulfonylation requires prolonged reflux and often suffers from hydrolytic degradation of the lactone ring, microwave (MW) irradiation significantly accelerates the reaction rate (from hours to minutes) while preserving the sensitive phthalide core.

Target Audience: Medicinal chemists and process development scientists focusing on fragment-based drug discovery (FBDD), particularly for carbonic anhydrase inhibitors and antimicrobial agents.

Mechanistic Insight & Compound Stability

5-Chlorosulfonylphthalide is a bifunctional building block containing a highly reactive sulfonyl chloride and a potentially labile lactone (cyclic ester).

-

Primary Reactivity (Desired): The sulfonyl chloride group (

) is a "hard" electrophile that undergoes rapid nucleophilic substitution with primary or secondary amines to form stable sulfonamides. -

Secondary Reactivity (Undesired): The lactone ring is susceptible to nucleophilic attack or hydrolysis, particularly in the presence of strong aqueous bases or prolonged heating in protic solvents.

Microwave Advantage: Dielectric heating provides rapid, uniform energy transfer, allowing the sulfonylation to reach completion before the slower competitive hydrolysis of the lactone ring can occur.

Reaction Pathway Visualization

Caption: Kinetic selectivity of microwave irradiation favors sulfonamide formation over lactone hydrolysis.

Experimental Protocol

Materials & Reagents

-

Precursor: 5-Chlorosulfonylphthalide (CAS: 20171-69-1) - Store under inert atmosphere; moisture sensitive.

-

Nucleophile: Primary or Secondary Amine (1.1 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv) - Scavenges HCl.

-

Solvent: Dichloromethane (DCM) or Anhydrous Acetonitrile (MeCN). Avoid water and alcohols to protect the lactone.

Step-by-Step Methodology

Step 1: Preparation (In Fume Hood)

-

In a microwave-transparent vial (e.g., 10 mL borosilicate glass), dissolve 5-chlorosulfonylphthalide (1.0 mmol, 232 mg) in anhydrous DCM (3 mL).

-

Add DIPEA (1.2 mmol, 209 µL) to the solution.

-

Add the Amine (1.1 mmol) dropwise. Note: Exothermic reaction; if scale >5 mmol, cool vial in ice bath during addition.

-

Seal the vial with a Teflon-lined septum cap.

Step 2: Microwave Irradiation

-

Place the vial in the microwave reactor (Single-mode preferred for scale <1g).

-

Parameters:

-

Temperature: 60°C

-

Hold Time: 5 - 10 minutes

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

-

Note: If using a volatile amine, ensure the vessel pressure limit is not exceeded.

Step 3: Workup & Purification [1]

-

Cool the reaction mixture to room temperature.

-

Dilute with DCM (20 mL) and transfer to a separatory funnel.

-

Wash 1: 1M HCl (10 mL) - Removes unreacted amine and base.

-

Wash 2: Brine (10 mL) - Dries the organic layer.

-

Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: Most derivatives crystallize readily from Ethanol/Water or Ethyl Acetate/Hexane.

Workflow Diagram

Caption: Operational workflow for the synthesis of 5-sulfamoylphthalides.

Optimization & Data Analysis

The following table contrasts the efficiency of the microwave protocol against conventional thermal methods for a standard reaction (e.g., with benzylamine).

Table 1: Comparative Efficiency (Conventional vs. Microwave)

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol 3.2) | Impact |

| Solvent | THF or Toluene | DCM or MeCN | MW allows lower BP solvents |

| Temperature | 80 - 110°C | 60°C | Milder conditions preserve lactone |

| Time | 4 - 12 Hours | 5 - 10 Minutes | >95% Time Reduction |

| Yield | 65 - 75% | 85 - 95% | Reduced side reactions |

| Purity (Crude) | Moderate (Hydrolysis byproducts) | High (>90%) | Simplified workup |

Key Optimization Tips:

-

Solvent Choice: If the phthalide precursor is insoluble in DCM, use THF or Acetone . Avoid alcohols (MeOH, EtOH) during the reaction to prevent ester transesterification or ring opening [1].

-

Base Selection: Pyridine can be used as both base and solvent if the amine is unreactive, but removal requires more rigorous acidic washing.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Ring Opening | Water present in solvent/reagents. | Use anhydrous solvents; store sulfonyl chloride in a desiccator. |

| Vessel Over-pressure | Volatile amine or solvent superheating. | Use a lower temperature (50°C) or a solvent with a higher boiling point. |

| Incomplete Reaction | Sterically hindered amine. | Increase MW temp to 80°C; extend time to 20 min; use Pyridine as co-solvent. |

| Product is Oily/Sticky | Residual solvent or impurities. | Triturate with cold diethyl ether or hexane to induce crystallization. |

References

-

Microwave-Assisted Synthesis of Sulfonamides: De Luca, L., & Giacomelli, G. (2008).[2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.

-

Phthalide Reactivity: Pawar, N. S., et al. (2012).[3] An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22.[3]

-

General Sulfonylation Protocol: BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

-

Microwave Synthesis Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Handling of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

[1][2]

Senior Application Scientist: Dr. Aris Thorne Subject: Preventing Hydrolysis and Degradation during Storage and Synthesis Last Updated: February 24, 2026[1]

Executive Summary: The "Dual-Electrophile" Challenge

Researchers handling 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (also known as 5-(chlorosulfonyl)phthalide) often face low yields not just due to simple hydrolysis, but because this molecule possesses two electrophilic sites susceptible to nucleophilic attack:[2][1]

-

The Sulfonyl Chloride (

): Highly reactive; hydrolyzes to the sulfonic acid ( -

The Lactone Ring (Phthalide core): Moderately reactive; susceptible to ring-opening hydrolysis (saponification) under basic conditions, forming a hydroxy-acid or dicarboxylate salt.[2][1]

The Core Conflict: Standard protocols for sulfonyl chlorides often use aqueous bases (Schotten-Baumann conditions) to neutralize HCl.[2] For this specific molecule, such conditions can destroy the lactone core. This guide provides the specialized non-aqueous protocols required to preserve structural integrity.

Storage & Handling (The First Line of Defense)[1]

Hydrolysis is autocatalytic: the reaction with water produces HCl, which further catalyzes the degradation of the lactone. Strict anhydrous storage is non-negotiable.[1]

Storage Protocol Matrix

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Required) | Lowers kinetic energy, significantly slowing the rate of hydrolysis from trace moisture.[2][1] |

| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] Argon is preferred as it is heavier than air and "blankets" the solid. |

| Container | Amber Glass + Parafilm | Protects from light (preventing radical decomposition) and creates a secondary moisture seal.[1] |

| Desiccant | P | Silica gel is often insufficient for acid chlorides.[1] Phosphorus pentoxide is superior for desiccators.[1] |

Visualizing the Degradation Pathways

The following diagram illustrates why moisture and base control are critical.

Figure 1: The "Dual-Decomposition" pathways. Note that the formation of Sulfonic Acid releases HCl, which can accelerate further degradation.

Reaction Optimization: In-Situ Protection

When reacting this compound (e.g., to form a sulfonamide), you must avoid aqueous workups and strong bases.[1]

Recommended Solvent Systems

-

Primary Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][1]

-

Avoid: Alcohols (reacts to form esters), Water, DMF (can contain dimethylamine impurities).[2][1]

Base Selection Guide

-

Safe: Diisopropylethylamine (DIPEA/Hünig's Base), 2,6-Lutidine.[2][1] These are non-nucleophilic and bulky, neutralizing HCl without attacking the lactone.

-

Risky: Triethylamine (

).[1] Can sometimes act as a nucleophile or promote elimination.[1] -

Forbidden: Sodium Hydroxide (NaOH), Potassium Carbonate (

) in water.[2][1] These will open the lactone ring.

Protocol: Anhydrous Sulfonylation

Use this standard operating procedure (SOP) to minimize hydrolysis.

-

Dry Equipment: Flame-dry all glassware and cool under a stream of Argon.[1]

-

Solvent Prep: Ensure DCM is distilled over

or passed through an activated alumina column.[1] -

Dissolution: Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM at 0°C.

-

Addition: Dissolve the 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride in a separate minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Why? Keeping the sulfonyl chloride concentration low relative to the amine minimizes self-reaction and exposure to trace moisture.

-

-

Monitoring: Warm to Room Temperature (RT). Monitor via TLC or LCMS (using non-aqueous mobile phase if possible).[1]

-

Quench: Do not pour into water. Add a small amount of dilute acetic acid in DCM, then wash quickly with brine. Dry over

immediately.

Troubleshooting & FAQs

Q1: My material turned into a sticky, off-white gum during storage. Can I save it?

Diagnosis: The gum is likely the sulfonic acid derivative, formed by hydrolysis. It is highly hygroscopic, absorbing more water from the air and becoming "gummy." Solution:

-

Attempt to triturate the solid with anhydrous diethyl ether or pentane. The sulfonic acid is often insoluble in non-polar solvents, while the intact sulfonyl chloride may dissolve (or vice versa depending on impurities).

-

Recommendation: If >20% degraded, discard. The HCl generated acts as an autocatalyst.

Q2: I see two spots on TLC after workup. One stays at the baseline.

Diagnosis: The baseline spot is likely the ring-opened hydroxy-acid (formed by base hydrolysis) or the sulfonic acid (formed by moisture).[2] Fix:

-

Check your base.[1] If you used NaOH or aqueous bicarbonate, you opened the lactone. Switch to DIPEA in anhydrous DCM.

-

Check your silica.[1] Silica gel is acidic and wet.[1] For purification, flush the column with 1% Et3N in Hexane/EtOAc first to neutralize it, or use neutral alumina.

Q3: Can I use LCMS to check purity?

Warning: Standard LCMS uses water/acetonitrile with formic acid.[1]

-

The sulfonyl chloride will hydrolyze on the column, giving a false "Sulfonic Acid" peak (M+17 mass shift).

-

Correct Method: Derivatize a small aliquot with excess morpholine or methanol before injection.[1] If you see the morpholine-sulfonamide or methyl ester, the starting material was intact.[2]

Q4: Why is the yield low even under anhydrous conditions?

Insight: Check for "Amine Hydrochloride Precipitation."[1] If you use a non-polar solvent (like Toluene or Ether), the amine hydrochloride salt (byproduct) might precipitate and encapsulate unreacted amine, stalling the reaction. Fix: Use DCM or THF (where salts are slightly more soluble) or ensure vigorous stirring.[1]

Decision Tree: Workflow Optimization

Use this logic flow to determine the correct experimental setup.

Figure 2: Experimental decision matrix for maximizing yield and minimizing hydrolysis.

References

-

Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv, 2025.[1][3] (Discusses hydrolysis pathways of heterocyclic sulfonyl chlorides).

-

A Researcher's Guide to Characterizing Sulfonyl Chlorides. BenchChem, 2025.[1] (Detailed protocols for handling moisture-sensitive chlorides). [2][1]

-

Basic Hydrolysis of Lactones. Master Organic Chemistry, 2022. (Mechanistic insight into the sensitivity of the phthalide ring to base).

-

Synthesis of Bicyclic Aromatic Sulfonic Acids. European Patent Office (EP 0583960 A2).[1] (Industrial context for benzofuran-sulfonyl chloride preparation).

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, 2014.[2][1] (Standard Schlenk line and syringe techniques).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling hazardous chemicals.

Technical Support Center: Troubleshooting Low Reactivity of Benzofuran-Sulfonyl Chlorides

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that encountering unexpected hurdles in a synthetic route can be both challenging and time-consuming. This guide is designed to address a particularly nuanced issue: the low or inconsistent reactivity of benzofuran-sulfonyl chlorides in sulfonylation reactions.

The reactivity of heteroaromatic sulfonyl chlorides is not always straightforward. Unlike their more common benzenoid counterparts, factors like heteroatom effects, ring stability, and the position of the sulfonyl group can dramatically influence outcomes. This guide moves beyond generic advice to provide a structured, cause-and-effect framework for diagnosing and solving these specific reactivity problems.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low to no conversion in my sulfonamide coupling reaction. Is my benzofuran-sulfonyl chloride simply unreactive?

This is a common observation, but it's often misdiagnosed as inherent electronic unreactivity. The more likely culprit is the instability of the sulfonyl chloride itself.[1][2] Heteroaromatic sulfonyl chlorides, particularly those derived from five-membered rings like furan, are known to be susceptible to several decomposition pathways.[2]

-

Hydrolysis: The primary pathway for degradation is hydrolysis by trace amounts of water, which converts the sulfonyl chloride to the corresponding and unreactive sulfonic acid.[2][3] This is often the "baseline spot" you see on a TLC plate.

-

Ring Instability: The benzofuran ring system itself can be sensitive to the strongly acidic conditions (HCl byproduct) generated during sulfonylation or the electrophilic nature of the sulfonyl group, leading to complex decomposition.[1][2]

While electronic effects do play a role—the electron-rich nature of the benzofuran ring can influence the electrophilicity of the sulfur atom—degradation is the first and most critical factor to rule out.[4]

Q2: My reaction is messy, with multiple unidentifiable side products. What's causing this?

The formation of a complex mixture of byproducts often points to the decomposition of the benzofuran ring.[2] This can be triggered by:

-

Acid-Catalyzed Degradation: The HCl generated during the reaction can promote side reactions on the electron-rich benzofuran core if not effectively neutralized.

-

Thermal Instability: Many heteroaromatic sulfonyl chlorides are thermally labile. Heating the reaction too aggressively can lead to decomposition rather than the desired reaction.[2]

Proper selection of a base and careful temperature control are paramount to minimizing these side reactions.[5]

Q3: Should I consider using a benzofuran-sulfonyl fluoride instead of the chloride?

Switching to the corresponding sulfonyl fluoride is an excellent strategic consideration.[6]

-

Stability vs. Reactivity Trade-off: Sulfonyl fluorides are significantly more stable towards hydrolysis and thermal decomposition than their chloride counterparts.[6][7] However, this increased stability comes at the cost of lower reactivity.

-

When to Use Fluorides: If you have confirmed that your sulfonyl chloride is degrading under standard conditions, or if your purification process involves aqueous steps where hydrolysis is a major concern, using a sulfonyl fluoride is highly recommended. The reaction may require more forcing conditions (e.g., a stronger base or higher temperature), but the improved stability of the starting material can lead to a cleaner reaction and a higher overall yield.

Troubleshooting Guide: Low Conversion & Side Product Formation

Use this section to diagnose and resolve specific experimental issues.

Issue 1: Low to No Conversion of Starting Materials

If your reaction shows a significant amount of unreacted amine and a new, highly polar spot on TLC (likely the sulfonic acid), follow this workflow.

Workflow for Diagnosing Low Conversion

Caption: Troubleshooting workflow for low reactivity.

Detailed Protocols & Explanations

1. Assess and Ensure Reagent Quality

-

Causality: Benzofuran-sulfonyl chlorides can rapidly hydrolyze upon exposure to atmospheric moisture. A reagent that was pure upon receipt may have degraded during storage.

-

Protocol: Pre-Reaction Quality Control

-

Immediately before setting up your reaction, dissolve a small sample of the benzofuran-sulfonyl chloride in an anhydrous deuterated solvent (e.g., CDCl₃).

-

Acquire a quick ¹H NMR spectrum.

-

Check for the appearance of broad peaks or shifts indicative of the corresponding sulfonic acid.

-

If degradation is observed, purify the bulk material by recrystallization or chromatography under anhydrous conditions, or synthesize it fresh.

-

2. Optimize Reaction Conditions

The interplay between the nucleophile, base, and temperature is critical for success.

-

Choosing the Right Base: The base's primary role is to neutralize the HCl byproduct.[5] However, its basicity and steric properties also influence the deprotonation of the amine nucleophile.

Base pKa (Conjugate Acid) Typical Use Case & Comments Pyridine ~5.2 Commonly used, can act as a nucleophilic catalyst. Can sometimes lead to chlorinated byproducts with sulfonate esters.[8] Triethylamine (TEA) ~10.7 A stronger, non-nucleophilic base. Good general choice for most primary/secondary amines.[5] DMAP ~9.7 Often used as a nucleophilic catalyst in combination with a stoichiometric base like TEA, especially for hindered alcohols. DBU ~13.5 A very strong, non-nucleophilic base. Excellent for reactions with weakly nucleophilic amines (e.g., those with electron-withdrawing groups). -

Temperature Control: For unknown systems, a gradual temperature increase is the most reliable approach.

-

Protocol: Standard Sulfonamide Synthesis

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) and a rigorously dried, non-protic solvent (e.g., DCM, THF, or MeCN).

-

Cool the solution to 0 °C using an ice bath.

-

Add the chosen base (1.1 - 1.5 equiv). For weakly nucleophilic amines, consider DBU (1.2 equiv).

-

In a separate dry flask, dissolve the benzofuran-sulfonyl chloride (1.05 equiv) in the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

-

Monitor the reaction progress by TLC. If no conversion is observed after 2-3 hours, consider gently heating the reaction (e.g., to 40 °C) and continue monitoring.

-

Issue 2: Major Side Product is the Sulfonic Acid

This is a clear indication of water in your reaction system.

Reaction & Major Side Reaction

Caption: Desired sulfonylation vs. hydrolysis side reaction.

-

Causality: Sulfonyl chlorides are highly electrophilic and will react preferentially with water, a small and potent nucleophile, if it is present.

-

Protocol: Ensuring Anhydrous Conditions

-

Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

-

Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) or purchase high-quality anhydrous solvents and store them over molecular sieves under an inert atmosphere.

-

Reagents: Ensure amine and base reagents are anhydrous. Liquid amines can be distilled from CaH₂. Solid reagents should be dried under a high vacuum.

-

Atmosphere: Assemble the reaction apparatus while flushing with nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a balloon or bubbler.

-

Molecular Sieves: Consider adding activated 4Å molecular sieves to the reaction mixture to scavenge any residual moisture.[8]

-

By systematically addressing the stability of the benzofuran-sulfonyl chloride and rigorously controlling the reaction conditions, you can overcome the common challenges of low reactivity and achieve successful outcomes in your synthetic campaigns.

References

- ChemRxiv. (n.d.).

- ResearchGate. (2026, January 22).

- ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).

- Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C

- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide synthesis reactions.

- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.

- BenchChem. (n.d.).

- Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.).

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. conference.pixel-online.net [conference.pixel-online.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Removing unreacted 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride from mixtures

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted Starting Material from Reaction Mixtures.

Introduction: The Challenge of Purification

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is a key intermediate in the synthesis of various compounds of pharmaceutical interest. As with many sulfonyl chlorides, its high reactivity is a double-edged sword. While essential for forming desired sulfonamides, sulfonate esters, and other derivatives, this reactivity makes the removal of any unreacted excess from the reaction mixture a significant purification challenge.

This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols to address the specific issues encountered when handling this molecule. The core challenge stems from three primary factors:

-

Inherent Reactivity: The sulfonyl chloride group is highly susceptible to nucleophilic attack, not just by the intended reactant but also by solvents, moisture, and quenching agents.[1]

-

Structural Sensitivity: The presence of a lactone (cyclic ester) moiety in the molecule introduces sensitivity to harsh basic conditions, which could lead to unwanted ring-opening and byproduct formation.

-

Polarity Overlap: The polarity of the sulfonyl chloride can be similar to that of the desired product, complicating separation by standard chromatographic techniques.[2]

This support center is designed to help you navigate these challenges, ensuring the purity and integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for removing unreacted 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride?

A1: There are three main strategies, the choice of which depends critically on the stability of your desired product.

-

Quenching & Extraction: This involves converting the reactive sulfonyl chloride into a different, more easily separable compound. This is the most common approach. The quenching agent reacts with the sulfonyl chloride, altering its chemical properties (like polarity and solubility) to facilitate removal via liquid-liquid extraction.[3]

-

Chromatographic Separation: Direct separation of the unreacted sulfonyl chloride from the product using column chromatography. This is often challenging due to similar polarities but can be effective with careful optimization.[2]

-

Scavenger Resins: Using solid-supported reagents (typically polymer-bound amines) that selectively react with and bind the excess sulfonyl chloride. The resin is then simply filtered off, providing a very clean and often non-aqueous workup.[3][4]

The following decision workflow can help guide your choice of method.

Caption: Decision workflow for selecting a purification strategy.

Q2: My standard aqueous workup isn't completely removing the sulfonyl chloride. What's going wrong?

A2: This is a common issue that can arise from several factors related to the kinetics and mechanics of hydrolysis. Sulfonyl chloride hydrolysis is not instantaneous.[5]

Troubleshooting Steps:

-

Increase Stirring Intensity: In biphasic mixtures (e.g., dichloromethane and water), the hydrolysis reaction occurs at the interface. Vigorous stirring is essential to maximize the interfacial surface area and promote the reaction.[4]

-

Increase Contact Time: Allow for a longer stirring period (e.g., 30-60 minutes) after adding the aqueous solution to give the hydrolysis reaction sufficient time to proceed to completion.

-

Use a Mild Base: Instead of just water, use a saturated solution of sodium bicarbonate (NaHCO₃).[4] The base catalyzes the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is then deprotonated to form a highly water-soluble sulfonate salt, making it much easier to extract into the aqueous phase.[1][3]

-

Pre-Quench Before Washing: Before the main aqueous wash, consider adding a small amount of a simple, water-soluble amine like aqueous ammonia. This will rapidly convert the sulfonyl chloride to a more polar sulfonamide, which can be more easily removed by the subsequent washes.[4]

Q3: My desired product contains a base-labile group, like an ester. How can I remove the sulfonyl chloride without degrading my product?

A3: This is a critical consideration, especially given the lactone in the 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride structure itself. Basic conditions must be avoided.

Recommended Solutions:

-

Non-Basic Amine Quench (See Protocol B): Quench the excess sulfonyl chloride with a simple, non-nucleophilic tertiary amine (like triethylamine, which acts as a base) and a primary/secondary amine (like piperidine or morpholine) in an anhydrous organic solvent. This forms a sulfonamide, which usually has a significantly different polarity from the desired product, facilitating separation by chromatography.[2][3]

-

Scavenger Resins (See Protocol C): This is often the best solution for sensitive products. Polymer-bound amine scavengers (e.g., aminomethyl polystyrene) react selectively with the sulfonyl chloride. Since the scavenger is a solid, it and the bound sulfonamide are removed by simple filtration, avoiding an aqueous workup entirely.[2]

-

Careful Chromatography: If the amount of excess sulfonyl chloride is small, it may be possible to separate it directly using column chromatography. This requires careful solvent system development. A non-polar eluent system may improve separation.[2]

Q4: How can I analytically monitor the removal of the sulfonyl chloride?

A4: Effective monitoring is key to confirming the success of your purification. A multi-faceted approach is recommended.[6]

-

Thin-Layer Chromatography (TLC): This is the quickest and most common method. The sulfonyl chloride should have a distinct Rf value. A successful quench will show the disappearance of the sulfonyl chloride spot and the appearance of a new, usually more polar, spot for the quenched byproduct (e.g., sulfonic acid at the baseline or a sulfonamide). (See Protocol D).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can detect trace amounts of the sulfonyl chloride. The presence of chlorine gives a characteristic isotopic pattern (M+ and M+2 peaks in a ~3:1 ratio) for the molecular ion, which is a definitive identifier.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable sulfonyl chlorides. Derivatization to a more stable sulfonamide may be necessary to prevent degradation in the injector.[6]

| Technique | Primary Use | Key Considerations |

| TLC | Rapid, real-time reaction/quench monitoring | Choose a stain that visualizes both product and sulfonyl chloride. |

| LC-MS | Purity assessment and trace detection | Excellent for non-volatile compounds. Look for the Cl isotope pattern. |

| GC-MS | Purity assessment for volatile compounds | Potential for thermal degradation; may require derivatization.[6] |

| NMR | Structural confirmation of final product | Absence of sulfonyl chloride-specific peaks in the final spectrum. |

Experimental Protocols

Protocol A: Basic Aqueous Quench and Workup

This protocol is suitable for products that are stable to mild aqueous base.

-

Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This mitigates the exotherm from the quenching process.[4]

-

Initial Quench (Optional but Recommended): Slowly add a few drops of water to the stirred reaction mixture to quench the most reactive portion.

-

Hydrolysis: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure vigorous stirring and maintain the temperature below 10 °C.

-

Stir: Allow the biphasic mixture to stir vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer 1-2 more times with the organic solvent (e.g., ethyl acetate, DCM).

-

Wash: Combine the organic layers and wash sequentially with water and then with brine to remove residual water-soluble species.

-

Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Validation: Analyze a small sample of the crude product by TLC or LC-MS to confirm the absence of the starting sulfonyl chloride.

Caption: Workflow for a basic aqueous quench and extraction.